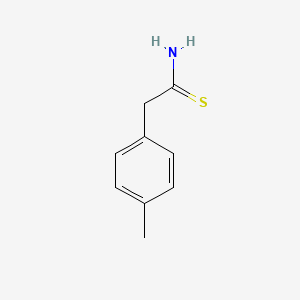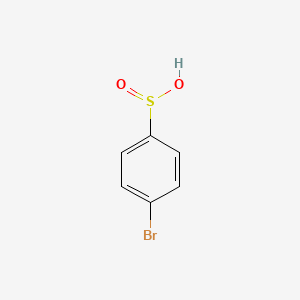
4-ブロモベンゼンスルフィン酸
概要
説明
4-Bromobenzenesulfinic acid is an organic compound with the chemical formula C6H5BrO2S. It is a white crystalline solid that is soluble in water and most organic solvents at room temperature. This compound is known for its weak acidity and is used as an important intermediate in organic synthesis, particularly in the pharmaceutical and dye industries .
科学的研究の応用
4-Bromobenzenesulfinic acid has a wide range of applications in scientific research:
Biology: It is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly in drug development.
Industry: It is used in the dye industry for the synthesis of dyes and pigments.
作用機序
Mode of Action
It is known to be used in the preparation of unsymmetrical internal alkynes and vinyl sulfones by reaction with alkynes using palladium as a catalyst . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its use in the synthesis of unsymmetrical internal alkynes and vinyl sulfones , it may be involved in pathways related to these compounds.
Result of Action
Its role in the synthesis of unsymmetrical internal alkynes and vinyl sulfones suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The action of 4-bromobenzenesulfinic acid may be influenced by various environmental factors. For instance, its storage temperature is 4°C, and it is stored under nitrogen . These conditions may be necessary to maintain the compound’s stability and efficacy.
生化学分析
Biochemical Properties
4-Bromobenzenesulfinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, where it can act as a reducing agent. This compound interacts with enzymes such as sulfinic acid reductases, which catalyze the reduction of sulfinic acids to thiols. The interaction between 4-bromobenzenesulfinic acid and these enzymes is crucial for maintaining cellular redox balance .
Cellular Effects
4-Bromobenzenesulfinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of transcription factors involved in oxidative stress responses, leading to changes in gene expression. Additionally, 4-bromobenzenesulfinic acid can alter cellular metabolism by impacting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-bromobenzenesulfinic acid involves its interaction with biomolecules through binding interactions and enzyme modulation. It can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, 4-bromobenzenesulfinic acid can inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species. This inhibition can result in decreased oxidative stress and protection of cellular components from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromobenzenesulfinic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that 4-bromobenzenesulfinic acid can have sustained effects on cellular function, particularly in in vitro studies where it maintains its activity over extended periods .
Dosage Effects in Animal Models
The effects of 4-bromobenzenesulfinic acid vary with different dosages in animal models. At low doses, it can exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
4-Bromobenzenesulfinic acid is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfinic acid reductases and sulfonate dioxygenases, which play roles in the reduction and oxidation of sulfur-containing compounds. These interactions can affect the levels of metabolites such as thiols and sulfonates, thereby influencing the overall metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 4-bromobenzenesulfinic acid is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and can accumulate in certain cellular compartments. The localization and accumulation of 4-bromobenzenesulfinic acid can influence its activity and function, particularly in tissues with high metabolic activity .
Subcellular Localization
The subcellular localization of 4-bromobenzenesulfinic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum. This localization is crucial for its activity, as it allows 4-bromobenzenesulfinic acid to interact with specific enzymes and biomolecules within these compartments, thereby exerting its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfinic acid is primarily prepared by the reaction of bromobenzene with sulfinic acid. The process involves the oxidation of p-sulfuric acid to sulfinic acid, followed by its reaction with bromobenzene in a reactor .
Industrial Production Methods: In industrial settings, the preparation of 4-bromobenzenesulfinic acid involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
化学反応の分析
Types of Reactions: 4-Bromobenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzenesulfonic acid.
Reduction: It can be reduced to form 4-bromobenzenesulfinic acid derivatives.
Substitution: It can participate in substitution reactions to form various substituted benzenesulfinic acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed
Major Products:
Oxidation: 4-Bromobenzenesulfonic acid.
Reduction: Various 4-bromobenzenesulfinic acid derivatives.
Substitution: Substituted benzenesulfinic acids
類似化合物との比較
- 4-Bromobenzenesulfonic acid
- 4-Chlorobenzenesulfonic acid
- 4-Formylbenzenesulfonyl chloride
- 4-Boronobenzenesulfonic acid
Comparison: 4-Bromobenzenesulfinic acid is unique due to its specific reactivity and applications in organic synthesis. Compared to 4-bromobenzenesulfonic acid, it has a different oxidation state and participates in distinct chemical reactions. Its solubility and reactivity profile also differ from other similar compounds, making it valuable for specific industrial and research applications .
特性
IUPAC Name |
4-bromobenzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQHDHWTVMHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384069 | |
| Record name | 4-bromobenzenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-33-1 | |
| Record name | 4-Bromobenzenesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromobenzenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


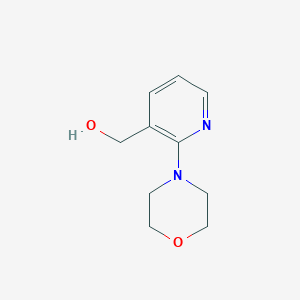


![6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1596777.png)



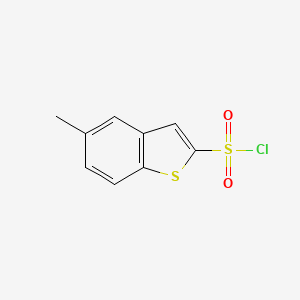
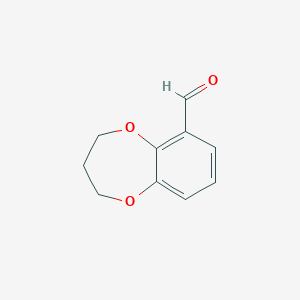
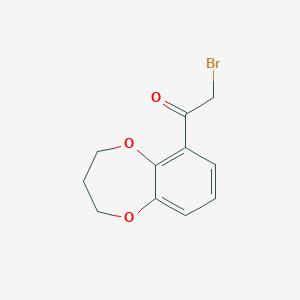
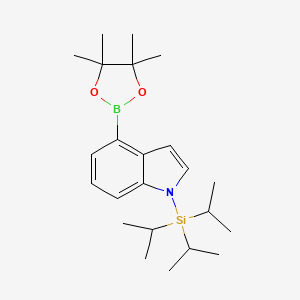
![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)
